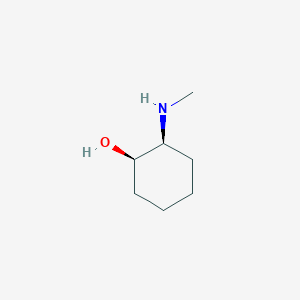

(1R,2S)-2-(methylamino)cyclohexan-1-ol

描述

Significance of Chiral Vicinal Amino Alcohols in Organic Chemistry and Medicinal Science

Chiral vicinal amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govnih.govscielo.org.mxresearchgate.net Their importance stems from the strategic placement of two functional groups, an amino and a hydroxyl group, on adjacent carbon atoms, often with defined stereochemistry. This arrangement is a key feature in many molecules that exhibit potent biological activities.

In the pharmaceutical industry, these compounds are crucial intermediates for the synthesis of drugs. scbt.com For instance, they form the backbone of various therapeutic agents, including certain antivirals and treatments for cardiovascular conditions. Beyond their role as core structural components, chiral vicinal amino alcohols are also widely employed as chiral auxiliaries and ligands in asymmetric synthesis. scielo.org.mxwikipedia.org As chiral auxiliaries, they can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. wikipedia.org As chiral ligands, they coordinate with metal catalysts to create a chiral environment that promotes the formation of one enantiomer of a product over the other with high selectivity. scielo.org.mx

The synthesis of chiral vicinal amino alcohols itself is an active area of research, with numerous methods developed, including asymmetric hydrogenations, aminohydroxylations, and enzymatic approaches. nih.govnih.gov The development of efficient and highly stereoselective methods to access these compounds is of paramount importance for both academic and industrial research. nih.gov

Overview of the (1R,2S)-2-(methylamino)cyclohexan-1-ol Scaffold as a Chiral Building Block

This compound is a specific example of a chiral vicinal amino alcohol that has garnered attention as a valuable chiral building block. Its rigid cyclohexane (B81311) framework locks the relative positions of the amino and hydroxyl groups, providing a well-defined stereochemical environment that can be exploited in asymmetric synthesis.

This particular scaffold has been identified as a key component in the development of selective agonists for dopamine (B1211576) D2 and D3 receptors. nih.gov The specific stereochemistry of this compound is crucial for achieving the desired pharmacological activity and selectivity in these complex molecules. The synthesis of novel derivatives based on this scaffold continues to be an area of interest in medicinal chemistry for the development of potential treatments for neurological and psychiatric disorders.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 882409-15-6 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

Detailed research into the applications of this compound demonstrates its utility in constructing complex, biologically active molecules where precise stereochemical control is essential. Its role as a chiral synthon underscores the broader importance of chiral vicinal amino alcohols in the landscape of modern organic and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

(1R,2S)-2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426415 | |

| Record name | (1R,2S)-2-(methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20431-83-8 | |

| Record name | (1R,2S)-2-(methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Aspects of 1r,2s 2 Methylamino Cyclohexan 1 Ol

Absolute Configuration and Enantiomeric Purity Determination

The designation (1R,2S) defines the absolute configuration at the two stereocenters, C-1 (bearing the hydroxyl group) and C-2 (bearing the methylamino group). The "R" and "S" descriptors are assigned based on the Cahn-Ingold-Prelog priority rules. For (1R,2S)-2-(methylamino)cyclohexan-1-ol, the substituents on the cyclohexane (B81311) ring are in a trans relationship.

The enantiomeric purity of this compound is a crucial parameter, indicating the excess of one enantiomer over the other in a sample. It is typically determined using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method separates the enantiomers, allowing for their quantification.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR Coupling Constants of Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules. In cyclohexane derivatives, the coupling constant (³J) between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in determining the axial or equatorial disposition of substituents.

For a trans-1,2-disubstituted cyclohexane like this compound, the protons attached to the carbons bearing the hydroxyl and methylamino groups (H-1 and H-2) will have a specific coupling constant depending on their relative orientation. In a chair conformation where both substituents are in equatorial positions, the corresponding protons (H-1 and H-2) are axial. The dihedral angle between two vicinal axial protons is approximately 180°, which results in a large coupling constant (typically 8-13 Hz). Conversely, if one substituent is axial and the other is equatorial, the proton-proton coupling will be between an axial and an equatorial proton or two equatorial protons, resulting in smaller coupling constants (typically 1-5 Hz).

| Proton | Expected Multiplicity | Expected Coupling Constant (Hz) for diequatorial conformer |

| H-1 (proton on carbon with OH) | Doublet of triplets (dt) | Large axial-axial coupling (8-13 Hz), smaller axial-equatorial couplings (2-5 Hz) |

| H-2 (proton on carbon with NHCH₃) | Doublet of triplets (dt) | Large axial-axial coupling (8-13 Hz), smaller axial-equatorial couplings (2-5 Hz) |

This table is illustrative and based on general principles and data for analogous compounds.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. For a trans-1,2-disubstituted cyclohexane, the two possible chair conformations are one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

Influence of Substituents on Conformational Equilibrium

The position of the conformational equilibrium is primarily dictated by steric hindrance. Substituents in the axial position experience destabilizing 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. In contrast, equatorial substituents point away from the ring and are generally more stable. nih.govmdpi.com

For this compound, the diequatorial conformer is significantly more stable than the diaxial conformer. In the diaxial conformation, both the hydroxyl and the methylamino groups would experience significant steric strain from the axial hydrogens. Therefore, the conformational equilibrium strongly favors the diequatorial form. nih.govmdpi.com

The stability of the diequatorial conformer can be influenced by intramolecular hydrogen bonding. In non-polar solvents, a hydrogen bond can form between the hydroxyl group and the nitrogen of the methylamino group, which can affect the relative energies of the conformers. Studies on similar trans-2-aminocyclohexanol derivatives have shown that the conformational equilibrium is solvent-dependent. In non-polar solvents, an intramolecular hydrogen bond can stabilize a conformation that might otherwise be less favored.

| Conformer | Substituent Positions | Relative Stability | Key Interactions |

| A | 1-OH (equatorial), 2-NHCH₃ (equatorial) | More stable | Minimal steric strain |

| B | 1-OH (axial), 2-NHCH₃ (axial) | Less stable | Significant 1,3-diaxial interactions |

Computational Modeling of Conformational Landscapes

Computational chemistry provides a powerful means to investigate the conformational preferences of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different conformations and thus predict the most stable arrangement of the atoms in space.

While specific computational studies on this compound are not prominently documented, computational analyses of related 1,2-disubstituted cyclohexanes consistently show a strong preference for the diequatorial conformation in trans isomers. Such studies would typically involve:

Geometry Optimization: Calculating the lowest energy structure for both the diequatorial and diaxial conformers.

Energy Calculation: Determining the relative energies of the optimized conformers to quantify the stability difference.

Analysis of Interatomic Distances and Angles: To identify and characterize stabilizing or destabilizing interactions, such as hydrogen bonds and steric clashes.

Computational models for analogous systems confirm that the energy difference between the diequatorial and diaxial conformers of trans-1,2-disubstituted cyclohexanes is significant, leading to a population of almost exclusively the diequatorial form at room temperature.

Reactivity and Derivatization Chemistry of 1r,2s 2 Methylamino Cyclohexan 1 Ol

Chemoselective Transformations of the Hydroxyl and Amino Functionalities

The presence of both a hydroxyl and a methylamino group allows for a range of chemoselective reactions, where one functional group reacts preferentially over the other. The choice of reagents and reaction conditions is critical in directing the transformation to the desired site.

Oxidation Reactions

The secondary alcohol functionality of (1R,2S)-2-(methylamino)cyclohexan-1-ol can be selectively oxidized to the corresponding ketone. This transformation is a common strategy in organic synthesis to produce chiral α-amino ketones, which are valuable intermediates. A variety of oxidizing agents can be employed for this purpose, with milder, more selective reagents being preferred to avoid over-oxidation or side reactions involving the amino group.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide) and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). More modern and environmentally benign methods might involve catalytic systems, such as those based on transition metals like ruthenium or the use of hypervalent iodine compounds like the Dess-Martin periodinane.

The expected product of the oxidation of this compound is (1R,2S)-2-(methylamino)cyclohexan-1-one. The integrity of the stereocenters is generally maintained under carefully controlled oxidation conditions.

| Reaction | Reagent(s) | Product | Notes |

| Oxidation | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | (1R,2S)-2-(methylamino)cyclohexan-1-one | Mild conditions, avoids over-oxidation. |

| Oxidation | Pyridinium chlorochromate (PCC) | (1R,2S)-2-(methylamino)cyclohexan-1-one | Common and effective, but chromium is toxic. |

| Oxidation | Dess-Martin periodinane | (1R,2S)-2-(methylamino)cyclohexan-1-one | Mild and selective, avoids heavy metals. |

Reduction Reactions

The term "reduction" in the context of this compound typically refers to the reduction of derivatives of this compound rather than the parent molecule itself, as the alcohol and amine functionalities are already in a reduced state. For instance, if the hydroxyl group were first oxidized to a ketone, as described above, the resulting α-amino ketone could then be reduced.

Diastereoselective reduction of the ketone would be of significant interest. Depending on the reducing agent and the directing influence of the adjacent methylamino group, it could be possible to selectively form either the starting this compound or its diastereomer, (1R,2R)-2-(methylamino)cyclohexan-1-ol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The stereochemical outcome would be governed by Felkin-Anh or Cram chelation models, depending on the reaction conditions.

| Starting Material | Reagent(s) | Product | Notes |

| (1R,2S)-2-(methylamino)cyclohexan-1-one | Sodium borohydride (NaBH4) | This compound and/or (1R,2R)-2-(methylamino)cyclohexan-1-ol | The ratio of diastereomers depends on the steric and electronic effects of the methylamino group. |

| (1R,2S)-2-(methylamino)cyclohexan-1-one | Lithium aluminum hydride (LiAlH4) | This compound and/or (1R,2R)-2-(methylamino)cyclohexan-1-ol | A more powerful reducing agent; diastereoselectivity may vary. |

Nucleophilic Substitution Reactions

The amino group of this compound can undergo nucleophilic substitution reactions, most notably after conversion into a good leaving group. A classic example of such a transformation is the Tiffeneau–Demjanov rearrangement. This reaction involves the treatment of a primary or secondary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the case of cyclic amino alcohols, the departure of the dinitrogen gas can be accompanied by a ring contraction or rearrangement.

For trans-2-aminocyclohexanol derivatives, the rearrangement typically proceeds with the migration of a carbon-carbon bond of the cyclohexane (B81311) ring that is anti-periplanar to the departing diazonium group. This stereoelectronic requirement dictates the outcome of the reaction. In the case of this compound, diazotization of the methylamino group would be followed by the loss of N2 and a subsequent 1,2-hydride or alkyl shift. The reaction of the parent trans-2-aminocyclohexanol with nitrous acid is known to yield cyclopentanecarboxaldehyde as the major product due to ring contraction. A similar outcome would be anticipated for the N-methylated derivative.

| Reaction | Reagent(s) | Intermediate | Major Product |

| Tiffeneau–Demjanov Rearrangement | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) | N-nitrosoamine, followed by a diazonium-like species | Cyclopentyl methyl ketone |

Cyclization Reactions to Form Chiral Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of chiral heterocyclic compounds. The proximate hydroxyl and amino groups can be readily cyclized with appropriate reagents to form five- or six-membered rings containing both oxygen and nitrogen.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are important chiral auxiliaries and are present in a number of biologically active compounds. They can be synthesized from 1,2-amino alcohols by reaction with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI).

In the case of this compound, reaction with a phosgene equivalent would lead to the formation of a chiral oxazolidinone fused to the cyclohexane ring. The reaction proceeds via the initial formation of a chloroformate or an activated carbamate, which then undergoes intramolecular nucleophilic attack by the other functional group to close the ring. The stereochemistry of the starting amino alcohol is transferred to the newly formed heterocyclic ring.

| Reagent | Product | Notes |

| Phosgene (or triphosgene) | A chiral oxazolidinone fused to the cyclohexane ring | Phosgene is highly toxic; triphosgene is a safer alternative. |

| Carbonyldiimidazole (CDI) | A chiral oxazolidinone fused to the cyclohexane ring | A milder and safer alternative to phosgene. |

Synthesis of Chiral Morpholinones

Chiral morpholinones are another class of heterocyclic compounds with applications in medicinal chemistry and organic synthesis. researchgate.netnih.gov They can be prepared from 1,2-amino alcohols by reaction with an α-haloacetyl halide, followed by intramolecular cyclization.

For the synthesis of a chiral morpholinone from this compound, the reaction would likely proceed in two steps. First, the amino group would be acylated with a reagent such as 2-bromoacetyl bromide. The resulting α-haloamide would then undergo an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group with a base, displaces the bromide to form the six-membered morpholinone ring. The stereochemistry of the starting material would be preserved in the final product.

| Step | Reagent(s) | Intermediate/Product | Notes | | :--- | :--- | :--- | | 1. Acylation | 2-Bromoacetyl bromide, a non-nucleophilic base (e.g., pyridine) | N-(2-bromoacetyl)-N-methyl-2-hydroxycyclohexylamine | | | 2. Cyclization | A strong base (e.g., sodium hydride) | A chiral morpholinone fused to the cyclohexane ring | Intramolecular Williamson ether synthesis. |

Insufficient Data to Generate Article on the Reactivity and Derivatization of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific published research on the reactivity and derivatization chemistry of the compound this compound. Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline, including specific data on the formation of chiral lactams and sultams, or its functionalization and analog synthesis.

The search for information regarding the use of this compound in the synthesis of chiral lactams and sultams did not yield any specific examples, reaction protocols, or research findings. General methods for the synthesis of these heterocyclic compounds are well-documented, but their direct application to this particular starting material is not described in the available literature. Therefore, no data on reaction conditions, yields, or stereochemical outcomes can be provided.

Similarly, investigations into the functionalization and synthesis of analogs of this compound returned no specific results. While the functionalization of related cyclohexanol (B46403) and amino alcohol structures is a common practice in medicinal and synthetic chemistry, dedicated studies on this specific stereoisomer for the creation of new analogs are not publicly available. The search did not uncover any detailed research findings that would allow for the creation of the requested data tables or a thorough discussion on its derivatization chemistry.

Table of Mentioned Compounds

Role of 1r,2s 2 Methylamino Cyclohexan 1 Ol in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal Catalysis

The primary application of (1R,2S)-2-(methylamino)cyclohexan-1-ol in transition metal catalysis is as a chiral ligand. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid, chiral environment that influences the stereochemical outcome of a catalyzed reaction. This approach is fundamental to a vast number of asymmetric syntheses. nih.gov

Design and Synthesis of Metal Complexes with this compound Derivatives

The design of metal complexes utilizing ligands derived from this compound is centered on creating a well-defined and sterically hindered coordination sphere around the metal. The synthesis of these complexes typically involves the reaction of the chiral amino alcohol ligand with a suitable metal precursor. For instance, ruthenium(II) complexes, which are highly effective in hydrogenation reactions, are often prepared by reacting a ligand with a ruthenium source like [RuCl2(p-cymene)]2. mdpi.com

The coordination of the amino alcohol to the metal is a critical step. Studies on analogous systems, such as those derived from (nor)ephedrine, have shown that the ligand can coordinate in various ways, for example, in a didentate N,O fashion. rug.nl The resulting complex is often a "piano-stool" structure, where the chiral ligand and other ancillary ligands occupy positions around the central metal atom. The substituents on both the nitrogen and oxygen atoms of the amino alcohol can be modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and enantioselectivity for a specific transformation.

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This process typically uses an inexpensive and safe hydrogen source, such as isopropanol (B130326) or formic acid. Ruthenium(II) complexes bearing chiral ligands are among the most successful catalysts for this transformation. acs.orgnih.govacs.org

Chiral β-amino alcohols, a class to which this compound belongs, are highly effective ligands for Ru-catalyzed ATH. mdpi.com The general mechanism involves the formation of a ruthenium-hydride species, which then transfers a hydride to the carbonyl or imine substrate. The chiral ligand environment dictates the facial selectivity of this transfer, leading to the preferential formation of one enantiomer of the product. The presence of an N-H group in the ligand is often considered crucial for high enantioselectivity, as it can participate in hydrogen bonding to the substrate within a proposed six-membered ring transition state. rug.nl

The effectiveness of these catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved. For example, the ATH of various N-(diphenylphosphinyl)imines catalyzed by a ruthenium complex with the structurally related ligand (1S,2R)-1-amino-2-indanol affords the corresponding products in excellent yields and with enantiomeric excesses up to 82%. mdpi.com

Table 1: Representative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation using a β-Amino Alcohol Ligand (Data based on the use of (1S,2R)-1-amino-2-indanol as a representative chiral β-amino alcohol ligand for the reduction of N-phosphinyl ketimines) mdpi.com

| Substrate (Imine) | Product (Phosphinamide) | Yield (%) | ee (%) |

| from Acetophenone | N-(1-phenylethyl)phosphinamide | 95 | 82 |

| from Propiophenone | N-(1-phenylpropyl)phosphinamide | 96 | 82 |

| from 4-Chloroacetophenone | N-[1-(4-chlorophenyl)ethyl]phosphinamide | 98 | 80 |

Chiral Ligand Applications in Other Metal-Catalyzed Asymmetric Transformations

Beyond transfer hydrogenation, chiral amino alcohol ligands derived from scaffolds like this compound are employed in a variety of other important metal-catalyzed reactions. A notable example is the enantioselective addition of organozinc reagents to aldehydes. Catalysts based on chiral amino alcohols have been successfully used for asymmetric diethylzinc (B1219324) addition to enones and asymmetric borane (B79455) reduction of prochiral ketones. polyu.edu.hk

In these reactions, the chiral ligand coordinates to the metal (e.g., zinc or a boron-derived species), and this chiral complex then mediates the addition of the nucleophile to the carbonyl compound. The steric and electronic properties of the ligand are critical for achieving high enantioselectivity. Studies involving the hydrogenation of phenyl rings on amino alcohol ligands to their cyclohexyl analogs have shown that this modification can significantly improve enantioselectivity, highlighting the potential of ligands like this compound in these transformations. polyu.edu.hk

As a Chiral Organocatalyst

In addition to its role as a ligand, this compound can function directly as a chiral organocatalyst, obviating the need for a metal. This approach is a cornerstone of "green chemistry," as it often involves milder reaction conditions and avoids issues related to metal toxicity and disposal. researchgate.net

Bifunctional Organocatalysis by this compound

The catalytic activity of this compound as an organocatalyst stems from its bifunctional nature. The secondary amine can act as a Brønsted base or a nucleophile, while the adjacent hydroxyl group can act as a Brønsted acid. This dual activation mode is key to its effectiveness.

In reactions involving carbonyl compounds, the amine can reversibly form a nucleophilic enamine or enolate intermediate with a ketone or aldehyde donor. Simultaneously, the hydroxyl group can activate the electrophilic reaction partner (e.g., an aldehyde, imine, or nitroalkene) through hydrogen bonding. This brings the two reactants into close proximity within a structured, chiral transition state, facilitating the reaction and controlling the stereochemical outcome. nih.govrsc.org

Catalysis of Asymmetric C-C Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)

The bifunctional nature of this compound makes it a potential catalyst for a range of fundamental asymmetric carbon-carbon bond-forming reactions.

Michael Addition: Simple primary β-amino alcohols have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.govrsc.org The reaction proceeds via the formation of an enamine from the ketone and the catalyst's amine group, which then attacks the nitroalkene activated by the catalyst's hydroxyl group. This methodology provides access to highly functionalized chiral products with good diastereo- and enantioselectivity.

Aldol Reaction: The direct asymmetric aldol reaction, which joins an unmodified ketone donor with an aldehyde acceptor, is another area where amino-based organocatalysts excel. uniroma1.it While proline is the most famous catalyst for this transformation, other amino acids and their derivatives are also effective. The mechanism involves enamine formation with the ketone donor and subsequent attack on the aldehyde. The stereochemistry is controlled by the chiral environment of the catalyst.

Mannich Reaction: The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. Organocatalysts, particularly those derived from cinchona alkaloids or proline, are widely used. mdpi.comresearchgate.net The reaction can be catalyzed by primary or secondary amines, which form an enamine with a ketone that then adds to an imine. The bifunctional nature of an amino alcohol like this compound could potentially organize the components in a chiral transition state to achieve high stereoselectivity.

As a Chiral Auxiliary in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. beilstein-journals.org After the reaction, the auxiliary is cleaved and can ideally be recovered. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. beilstein-journals.orgresearchgate.net These auxiliaries create a rigid chiral environment that forces an incoming reagent to attack from a specific face, thereby controlling the formation of new stereocenters.

There is no documented evidence in the surveyed literature of This compound being employed as a chiral auxiliary. The structural motif of a β-amino alcohol is present in highly successful auxiliaries like pseudoephedrine. researchgate.net In a typical application, pseudoephedrine is converted to an amide with a carboxylic acid. Deprotonation at the α-carbon followed by alkylation occurs with high diastereoselectivity due to the steric hindrance imposed by the auxiliary's structure. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid or a derivative thereof.

Table 2: General Scheme for the Use of a Chiral Auxiliary in Asymmetric Alkylation (Illustrative)

| Step | Reactants | Product | Purpose |

| 1 | Substrate (e.g., R-COOH) + Chiral Auxiliary | Substrate-Auxiliary Adduct | Introduction of Chirality |

| 2 | Adduct + Base + Electrophile (R'-X) | Alkylated Adduct | Diastereoselective C-C bond formation |

| 3 | Alkylated Adduct + Cleavage Reagent | Enantioenriched Product + Recovered Auxiliary | Product release and auxiliary recycling |

This table illustrates the general workflow of a chiral auxiliary. Specific research findings for this compound in this role are not available.

Computational and Advanced Spectroscopic Investigations

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For a chiral amino alcohol like "(1R,2S)-2-(methylamino)cyclohexan-1-ol," this could be applied to understand its synthesis or its role as a catalyst or chiral auxiliary. Researchers can model the reactants, products, and any intermediates, and crucially, locate the transition state structures. The energy of the transition state is vital for determining the reaction kinetics. For instance, in a hypothetical reaction involving this compound, DFT could be used to calculate the activation energy, providing a theoretical basis for the observed reaction rate.

A significant application of DFT is the prediction of enantioselectivity in asymmetric catalysis. If "this compound" were used as a chiral ligand or catalyst, DFT could model the transition states leading to the different enantiomeric products. The difference in the calculated free energies of these diastereomeric transition states (ΔΔG‡) can be used to predict the enantiomeric ratio (er) of the reaction. This predictive power is invaluable for designing more effective catalysts and refining reaction conditions without extensive experimental screening. The accuracy of these predictions, however, relies heavily on the chosen functional and basis set and the ability to model all relevant low-energy conformations.

DFT is also employed to study non-covalent interactions, which are critical for molecular recognition phenomena. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions. For "this compound," DFT could be used to analyze its intramolecular hydrogen bonding between the hydroxyl and amino groups, which dictates its preferred conformation. Furthermore, if this molecule were to act as a ligand for a metal center or a guest in a host-guest complex, DFT could model the geometry and binding energy of the resulting complex, elucidating the specific interactions responsible for molecular recognition.

DFT calculations can predict electrochemical properties. By calculating the energies of the neutral molecule and its oxidized or reduced forms, one can estimate redox potentials. While specific studies on the electrochemical modeling of "this compound" are not prominent, this methodology could theoretically be applied. Such calculations would provide insight into its stability towards oxidation or reduction and its potential use in electrochemical applications, for example, as a component of a redox-active system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. An MD simulation would allow for the exploration of the conformational landscape of "this compound" over time, revealing the flexibility of the cyclohexyl ring and the dynamics of the methylamino and hydroxyl substituents. In a solvent, MD can simulate how solvent molecules arrange around the solute and the dynamics of these interactions. If the molecule were part of a larger system, such as a ligand bound to a protein, MD simulations could provide crucial insights into the stability of the binding pose and the specific interactions that maintain the complex. Despite the power of this technique, specific MD simulation studies focused on "this compound" are not found in the available scientific literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. Techniques ranging from one-dimensional (¹H and ¹³C) to two-dimensional experiments are routinely used to establish connectivity and stereochemistry.

For "this compound," advanced NMR techniques would be essential to confirm its constitution and specific relative stereochemistry.

¹H-NMR and ¹³C-NMR: One-dimensional spectra provide initial information about the chemical environment of the hydrogen and carbon atoms. The number of signals, their chemical shifts, integration (for ¹H), and splitting patterns are used to identify the different functional groups and the carbon skeleton.

2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled, allowing for the tracing of the proton network within the cyclohexane (B81311) ring. For example, the proton on C1 (attached to the OH group) would show a correlation to the proton on C2 (attached to the NHCH₃ group).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the methyl protons of the N-methyl group and the C2 carbon of the cyclohexane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For "this compound," a NOESY experiment would show a spatial correlation between the axial protons on the cyclohexane ring. Crucially, it could be used to confirm the trans relationship between the hydroxyl group on C1 and the methylamino group on C2 by observing the spatial proximities of the protons on these carbons to other protons on the ring.

The following table represents theoretical ¹H and ¹³C NMR chemical shift assignments for "this compound." These are estimated values for illustrative purposes and would be definitively assigned using the 2D NMR techniques described above.

| Position | Atom | Theoretical Chemical Shift (ppm) | Multiplicity | Notes |

| 1 | CH-OH | ~3.4 - 3.6 | m | Chemical shift is dependent on solvent and concentration. |

| 2 | CH-NH | ~2.6 - 2.8 | m | Coupled to protons on C1 and C3. |

| 3, 4, 5, 6 | CH₂ | ~1.1 - 2.0 | m | Complex overlapping signals for the methylene (B1212753) groups in the ring. |

| - | N-CH₃ | ~2.4 | s | Singlet for the methyl group protons. |

| 1 | C-OH | ~75 | ||

| 2 | C-NH | ~65 | ||

| 3, 4, 5, 6 | CH₂ | ~20 - 35 | Four distinct signals for the ring methylene carbons. | |

| - | N-CH₃ | ~34 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific stereoisomer, this compound, does not appear to be publicly accessible in prominent crystallographic databases. While crystallographic data for related structures and derivatives are available, the precise solid-state conformation, including detailed bond lengths, bond angles, and crystal packing information for this compound, remains uncharacterized in the cited literature.

Elucidation of the three-dimensional structure of this compound through X-ray crystallography would provide invaluable insights. Such an analysis would definitively establish the conformation of the cyclohexane ring, which is presumed to adopt a chair conformation to minimize steric strain. Furthermore, it would precisely determine the trans-diaxial or trans-diequatorial relationship between the hydroxyl and methylamino substituents, a critical factor influencing the compound's chemical and physical properties.

The intramolecular and intermolecular interactions within the crystal lattice, particularly hydrogen bonding involving the hydroxyl and amino groups, would also be revealed. This information is crucial for understanding the compound's melting point, solubility, and polymorphism.

Without experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the lowest energy conformation and provide theoretical values for geometric parameters. However, these theoretical models await experimental validation through single-crystal X-ray diffraction studies.

Biological Activity and Biomedical Applications of 1r,2s 2 Methylamino Cyclohexan 1 Ol

Molecular Mechanisms of Biological Interaction

Direct and extensive research detailing the specific molecular interactions of (1R,2S)-2-(methylamino)cyclohexan-1-ol is limited in publicly available literature. However, its structural similarity to known neuroactive compounds allows for informed hypotheses regarding its potential biological targets.

There are no specific studies detailing the binding affinity or modulatory effects of this compound on neurotransmitter systems. Its structural framework is a simplified version of more complex molecules known to interact with N-methyl-D-aspartate (NMDA) receptors. For instance, ketamine, a potent NMDA receptor antagonist, features a related 2-(methylamino)-cyclohexanone structure with an additional phenyl ring. Ketamine functions by blocking the receptor's ion channel, a mechanism that underlies its anesthetic properties. It is hypothesized that simpler aminocyclohexanol structures could serve as foundational elements for developing new NMDA receptor modulators, though direct evidence for this compound's activity at this receptor is not documented.

Comprehensive screening data regarding the ability of this compound to inhibit or activate specific enzyme systems is not available in prominent scientific databases. Amino alcohols are known to be key structural components in various enzyme inhibitors, such as HIV-protease inhibitors mdpi.com. This suggests that derivatives of this compound could potentially be designed to target specific enzymatic pockets, but studies on the parent compound itself are lacking.

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. For aminocyclohexane derivatives, SAR studies have revealed key insights. For example, in different classes of these compounds, the nature and position of substituents on the cyclohexane (B81311) or any attached aromatic rings can dramatically influence analgesic activity or the ability to reverse multidrug resistance in cancer cells. researchgate.netnih.gov The stereochemistry of the amino and hydroxyl groups is also a critical factor, as seen in various bioactive aminocyclohexanols where the cis or trans orientation dictates the interaction with biological targets. mdpi.com

While specific SAR studies centered on this compound are not documented, research on related 3-aminocyclohex-2-en-1-one derivatives has shown that modifications to the core and its substituents significantly impact potency as CXCR2 antagonists. umich.edu This underscores the principle that even minor structural changes to the aminocyclohexane scaffold can lead to substantial differences in biological function.

Role as a Chiral Building Block in Drug Synthesis

The most significant and well-documented application of this compound is its use as a chiral building block in organic synthesis. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer is responsible for the desired therapeutic effect of a drug. The use of pure chiral building blocks is a cornerstone of modern pharmaceutical development. sigmaaldrich.com

Amino alcohols, in particular, are highly valued intermediates due to the presence of two reactive functional groups (amine and alcohol) with defined stereochemistry. mdpi.com This allows for the controlled, stepwise construction of complex molecular architectures required for advanced pharmaceutical agents. The synthesis of such building blocks can be achieved through various methods, including the reduction of β-enaminoketones or the ring-opening of activated aziridines. mdpi.comacs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 882409-15-6 |

| Class | Chiral Amino Alcohol |

| Key Functional Groups | Secondary Amine, Alcohol |

| Chirality | (1R,2S) |

Acyclic and cyclic 1,3-amino alcohols are key structural motifs in a wide range of potent drugs, including serotonin (B10506) reuptake inhibitors and other antidepressants. mdpi.com The defined spatial arrangement of the amino and hydroxyl groups in compounds like this compound makes it a valuable precursor for creating molecules that can precisely fit into the binding sites of biological targets. While this specific compound is not widely cited as a direct precursor to a major marketed drug, its structural class is fundamental to the synthesis of numerous central nervous system agents. Its utility lies in providing a rigid, chirally-defined scaffold upon which further chemical complexity can be built to develop new therapeutic candidates.

Fragment-based ligand discovery (FBLD) is a drug discovery strategy that starts by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be chemically elaborated or linked with other fragments to create a more potent, high-affinity ligand.

With a molecular weight under 150 g/mol and possessing key hydrogen-bonding functional groups (an amine and an alcohol), this compound is an ideal candidate for inclusion in a fragment library. Its rigid cyclohexane core and defined stereochemistry provide valuable structural information if it is identified as a "hit" in a screening campaign. While the theoretical potential for its use in FBLD is clear, there are no specific published examples of its successful application in discovering new lead compounds.

Broader Biological Activity Profiles

Neuropharmacological Effects

There is no available scientific literature describing the neuropharmacological effects of this compound.

Antioxidant Properties

No studies were found that have evaluated the antioxidant properties of this compound.

Antimicrobial and Antifungal Activities

Specific data on the antimicrobial or antifungal activity of this compound is not available in published research.

Cytotoxicity against Cancer Cells

There is no published data on the cytotoxic effects of this compound against any cancer cell lines.

Beta-Adrenergic Blocking Activities

While the general class of amino alcohols has been explored for cardiovascular effects, there is no specific information available to confirm or deny the beta-adrenergic blocking activities of this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S)-2-(methylamino)cyclohexan-1-ol, and how can stereochemical control be achieved?

- Methodology :

- Catalytic hydrogenolysis : Use palladium chloride or magnesium acetate in hexane for cyclohexenyl hydroperoxide reduction (e.g., for analogous cyclohexenol derivatives) .

- Epoxide ring-opening : Halohydrin dehalogenase HheG catalyzes enantioselective azidolysis of epoxides, yielding chiral alcohols like (1R,2R)-2-azido-1-cyclohexanol, which can be modified for methylamino substitution .

- Automated synthesis : Cloud-based continuous-flow systems optimize reaction parameters (e.g., temperature, solvent ratios) for reproducibility .

- Stereochemical control : Chiral chromatography (e.g., using silica-based CSPs) or enzymatic resolution ensures enantiopurity.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (applied to structurally similar compounds like (1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol) .

- NMR spectroscopy : Compare coupling constants (e.g., ) and NOE correlations with known stereoisomers (e.g., cis/trans cyclohexanol derivatives) .

- Optical rotation : Match specific rotation values to literature data for enantiopure standards .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound using organocatalysts or biocatalysts?

- Biocatalysis :

- Halohydrin dehalogenases (e.g., HheG) accept substituted epoxides, enabling azide or amine nucleophile incorporation with >90% enantiomeric excess (ee) .

- Cross-linked enzyme crystals (CLECs) improve enzyme stability for multi-step reactions .

- Organocatalysis : Chiral amines (e.g., (1S,2R)-2-(methylamino)cyclohexanol derivatives) act as asymmetric catalysts in Mannich or Henry reactions .

Q. How can computational modeling predict the biological activity and metabolic pathways of this compound?

- Docking studies : Simulate binding to adrenergic receptors (e.g., β-AR) using AutoDock Vina, leveraging structural analogs like ephedrine derivatives .

- Metabolic prediction : Apply QSAR models (e.g., MetaSite) to identify cytochrome P450 oxidation sites, guided by cyclohexanol derivative metabolism .

- Molecular dynamics : Analyze conformational stability in lipid bilayers to assess blood-brain barrier permeability .

Q. What experimental designs resolve contradictions in reported pharmacological activities of this compound derivatives?

- Assay standardization :

- Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions to minimize variability .

- Validate purity (>95%) via HPLC-MS to exclude byproduct interference .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid aerosol inhalation (particle size <10 µm) .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential CNS stimulation .

- Storage : Keep in amber glass at 2–8°C under nitrogen to prevent oxidation .

Methodological Challenges

Q. How can researchers optimize the purification of this compound from complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。